molecular formula C10H17ClN2O2 B2855947 2-Chloro-N-[2-(2-oxopiperidin-1-yl)propyl]acetamide CAS No. 2411237-87-9

2-Chloro-N-[2-(2-oxopiperidin-1-yl)propyl]acetamide

Cat. No.: B2855947
CAS No.: 2411237-87-9
M. Wt: 232.71
InChI Key: OQKMPVNLWOYEFD-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-(2-oxopiperidin-1-yl)propyl]acetamide is an organic compound with a complex structure that includes a chloroacetamide group and a piperidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[2-(2-oxopiperidin-1-yl)propyl]acetamide typically involves the reaction of chloroacetamide with γ-aminobutyric acid potassium salts. The reaction proceeds through alkylation and thermal cyclization steps. The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[2-(2-oxopiperidin-1-yl)propyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted acetamides and piperidinones, depending on the specific reagents and conditions used .

Scientific Research Applications

2-Chloro-N-[2-(2-oxopiperidin-1-yl)propyl]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-Chloro-N-[2-(2-oxopiperidin-1-yl)propyl]acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-[2-(2-oxopiperidin-1-yl)propyl]acetamide is unique due to its specific structural features, such as the combination of a chloroacetamide group with a piperidinone ring.

Properties

IUPAC Name

2-chloro-N-[2-(2-oxopiperidin-1-yl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClN2O2/c1-8(7-12-9(14)6-11)13-5-3-2-4-10(13)15/h8H,2-7H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKMPVNLWOYEFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CCl)N1CCCCC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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